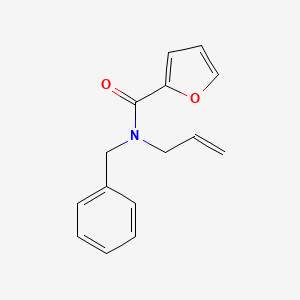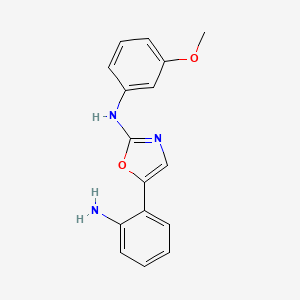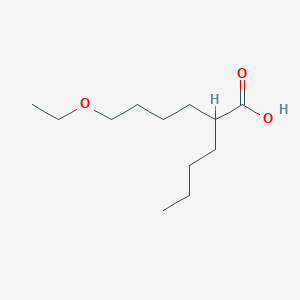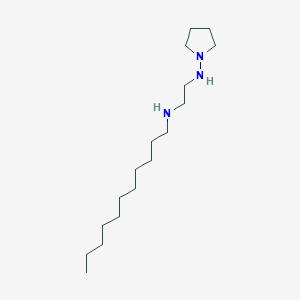![molecular formula C17H12N4 B14215205 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile CAS No. 832724-04-6](/img/structure/B14215205.png)
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[4,5-B]carbazoles. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is usually carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers advantages such as high stability, low toxicity, and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the production. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with DNA and proteins.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. These interactions can trigger cell death in cancer cells, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A well-known pyrido[4,3-b]carbazole alkaloid with significant antitumor activity.
Olivacine: Another pyrido[4,3-b]carbazole alkaloid with antimalarial and anticancer properties.
Uniqueness
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
832724-04-6 |
|---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
10,11-dimethylpyrimido[4,5-b]carbazole-4-carbonitrile |
InChI |
InChI=1S/C17H12N4/c1-10-16-13(14(8-18)19-9-20-16)7-12-11-5-3-4-6-15(11)21(2)17(10)12/h3-7,9H,1-2H3 |
InChI Key |
WSQNENLIQNMJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C(N=CN=C13)C#N)C4=CC=CC=C4N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
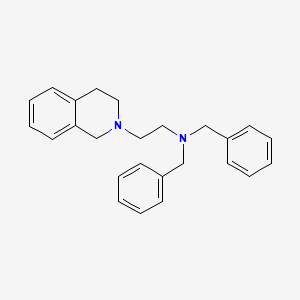

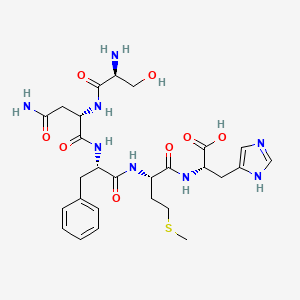
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
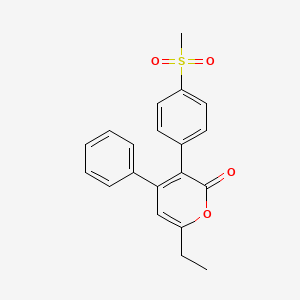

![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
